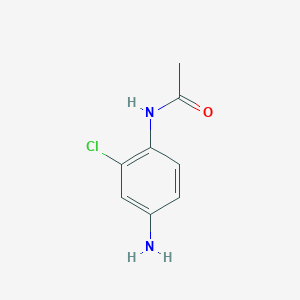

N-(4-amino-2-chlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAYASXDHDEGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293375 | |

| Record name | N-(4-amino-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57556-49-7 | |

| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57556-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057556497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57556-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-2-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-amino-2-chlorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-amino-2-chlorophenyl)acetamide from 2-chloro-4-nitroaniline

This guide provides a comprehensive, technically detailed overview of the synthesis of N-(4-amino-2-chlorophenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] The synthesis is a two-step process commencing with the selective reduction of 2-chloro-4-nitroaniline to form 2-chloro-1,4-diaminobenzene, followed by a regioselective acetylation to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and critical process considerations.

Strategic Overview of the Synthesis

The transformation of 2-chloro-4-nitroaniline into this compound is a strategic process that hinges on the differential reactivity of the functional groups present in the starting material and the intermediate. The core challenge lies in the selective reduction of the nitro group in the presence of a chloro substituent and the subsequent selective acetylation of one of the two amino groups in the resulting diamine.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic route from 2-chloro-4-nitroaniline to the target compound.

Part 1: Selective Reduction of 2-chloro-4-nitroaniline

The initial and critical step is the reduction of the nitro group of 2-chloro-4-nitroaniline to an amino group, yielding 2-chloro-1,4-diaminobenzene.[3][4] Several methodologies can achieve this transformation, each with distinct advantages and disadvantages regarding selectivity, reaction conditions, and environmental impact.[5][6]

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is paramount to the success of this step. The ideal reagent should selectively reduce the nitro group without affecting the chloro substituent or causing unwanted side reactions.

-

Catalytic Hydrogenation: This is often the preferred method in industrial settings due to its high efficiency and clean work-up.[7] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed.[8][9] However, a significant drawback is the potential for dehalogenation, where the chloro group is reductively removed.[8] Careful control of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to minimize this side reaction.[10]

-

Metal/Acid Systems: A classic and robust method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium.[8][9][11][12] The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with the acid providing the necessary protons.[13]

-

Iron (Fe) in Acetic or Hydrochloric Acid: This is a cost-effective and widely used method.[9][11] The reaction is generally selective for the nitro group.[8]

-

Tin(II) Chloride (SnCl₂): This reagent offers a mild and selective reduction of aromatic nitro groups.[8][14] It is particularly useful when other reducible functional groups are present.[8]

-

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details the reduction of 2-chloro-4-nitroaniline using tin(II) chloride, a reliable and selective method.

Table 1: Reagents and Materials for Reduction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-chloro-4-nitroaniline | 172.57[15] | 10.0 g | 0.058 | Starting material. |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 39.4 g | 0.175 | 3 equivalents. |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | Solvent and proton source. |

| Sodium Hydroxide (NaOH) solution (50% w/v) | 40.00 | As needed | - | For neutralization. |

| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-4-nitroaniline (10.0 g, 0.058 mol) in concentrated hydrochloric acid (50 mL).

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (39.4 g, 0.175 mol) portion-wise. The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary to maintain a temperature below 60°C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. A thick, white precipitate of tin salts will form.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-chloro-1,4-diaminobenzene.

Part 2: Selective Acetylation of 2-chloro-1,4-diaminobenzene

The second step involves the selective acetylation of the amino group at the 4-position of 2-chloro-1,4-diaminobenzene. The challenge here is to prevent di-acetylation, where both amino groups react.

Controlling Regioselectivity

The amino group at the 4-position is more nucleophilic and less sterically hindered than the amino group at the 1-position, which is ortho to the bulky chloro group. This inherent difference in reactivity can be exploited to achieve selective mono-acetylation.

Several strategies can be employed to enhance selectivity:

-

Stoichiometric Control: Using a slight deficiency or an equimolar amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride) can favor mono-acetylation.[16]

-

Reaction Conditions: Conducting the reaction at low temperatures can help to control the reactivity and improve selectivity.

-

Use of a Protecting Group: While more complex, one of the amino groups could be temporarily protected, allowing for the acetylation of the other, followed by deprotection. However, for this specific synthesis, exploiting the inherent reactivity differences is often sufficient.[16]

Experimental Protocol: Selective Acetylation

This protocol describes the selective acetylation of 2-chloro-1,4-diaminobenzene using acetic anhydride.

Table 2: Reagents and Materials for Acetylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-chloro-1,4-diaminobenzene | 142.59 | 8.2 g | 0.057 | Crude product from Part 1. |

| Acetic Anhydride | 102.09 | 5.8 mL (6.3 g) | 0.062 | Acetylating agent (1.08 eq). |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent. |

| Water | 18.02 | ~200 mL | - | For precipitation. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude 2-chloro-1,4-diaminobenzene (8.2 g, 0.057 mol) in glacial acetic acid (50 mL) in a 250 mL Erlenmeyer flask.

-

Acetylation: To the stirred solution, add acetic anhydride (5.8 mL, 0.062 mol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Precipitation: Pour the reaction mixture into a beaker containing 200 mL of cold water with stirring. A precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Detailed experimental workflow for the two-step synthesis.

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.[17] A combination of spectroscopic and analytical techniques should be employed.[17]

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[17] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amine and amide protons, and the methyl protons of the acetyl group.[18]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.[17]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.[17]

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value as an indicator of purity.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (complex pattern), amide N-H (singlet), amine N-H₂ (broad singlet), and acetyl CH₃ (singlet around 2.1 ppm). |

| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1660 (C=O stretching, amide I), ~1550 (N-H bending, amide II), aromatic C-H and C=C bands. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of this compound (184.62 g/mol ). |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Part 4: Safety and Handling

Proper safety precautions are crucial when handling the chemicals involved in this synthesis.

-

2-chloro-4-nitroaniline: This compound is toxic and an irritant.[19][20][21][22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[20] Avoid inhalation of dust and contact with skin and eyes.[20]

-

Tin(II) Chloride and Hydrochloric Acid: These are corrosive and should be handled with care.

-

Acetic Anhydride and Glacial Acetic Acid: These are corrosive and have pungent odors. They should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[19][20]

Conclusion

The synthesis of this compound from 2-chloro-4-nitroaniline is a well-established and reliable process. By carefully selecting the appropriate reagents and controlling the reaction conditions, a high yield of the desired product can be obtained. The choice between catalytic hydrogenation and metal/acid reduction for the first step will depend on the available equipment, cost considerations, and the desired level of selectivity. The subsequent selective acetylation is a straightforward transformation that takes advantage of the inherent reactivity of the intermediate. Thorough characterization of the final product is essential to ensure its suitability for further applications in drug discovery and development.

References

-

Missioui, M., Jelsch, C., Guesmi, A., Mchichi, A., Soudani, S., & Zid, M. F. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1089–1092. [Link]

-

Singh, O. P., & Kumar, D. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]

-

International Union of Crystallography. (2021). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. IUCr Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction -- Common Conditions. [Link]

- Google Patents. (n.d.). Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

Qi, X., & Li, G. (2018). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 20(17), 3943-3948. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Link]

-

Bhushan, B., Keharia, H., & Patel, F. D. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 9(7), e100015. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(3s), s437-s448. [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

-

ResearchGate. (n.d.). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

-

Chemsrc. (n.d.). 2-Chloro-1,4-diaminobenzene. [Link]

-

ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]

-

ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

-

El-Mageed, A. A. A., & El-Nahas, A. M. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(10), 14365–14374. [Link]

-

CPAchem. (2022). Safety data sheet: 2-Chloro-4-nitroaniline. [Link]

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Singh, S., Singh, M., & Singh, J. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4612–4615. [Link]

-

Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3475. [Link]

-

Ušćumlić, G. S., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 18(10), 12345-12363. [Link]

-

Green Chemistry. (2015). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 17(5), 2954-2958. [Link]

-

Beyki, M. H., & Shemirani, F. (2015). Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and preparing of magnetic polyphenylthiourea nanocomposite for efficient adsorption of lead ions. RSC Advances, 5(29), 22441-22449. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

The Royal Society of Chemistry. (2016). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 6(78), 74819-74822. [Link]

-

ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

-

BYJU'S. (2020). Preparation of p-Nitroacetanilide. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

-

The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

-

ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... [Link]

-

ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]

-

ResearchGate. (n.d.). 2-Chloro-N,N-diphenylacetamide. [Link]

-

SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide. [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. [Link]

- Google Patents. (n.d.). Reduction of meta chloro nitrobenzene to meta chloro aniline.

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-1,4-diaminobenzene | CAS#:615-66-7 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. bg.cpachem.com [bg.cpachem.com]

- 22. Leading Speciality Chemical in India [aarti-industries.com]

A Senior Application Scientist's Guide to the Synthesis of N-(4-amino-2-chlorophenyl)acetamide: From Starting Materials to Final Product

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-amino-2-chlorophenyl)acetamide is a valuable chemical intermediate, notably utilized in the synthesis of specialized azo dyes and as a precursor for various pharmacologically active compounds.[1][2] Its molecular structure, featuring a chlorinated phenyl ring with both an amino and an acetamido group, presents a unique synthetic challenge that requires careful strategic planning, particularly concerning regioselectivity. This guide provides an in-depth analysis of the most logical and efficient synthetic pathways, focusing on the critical selection of starting materials and the causal relationships behind key experimental choices. We will dissect the synthesis from a retrosynthetic perspective, detail step-by-step protocols for the most viable route, and provide data-driven insights to ensure reproducibility and high purity of the final product.

Retrosynthetic Analysis: A Logic-Based Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the compound into simpler, more readily available precursors. The most apparent disconnections are the amide and amino functionalities.

-

Amide Disconnection: The acetyl group can be disconnected via hydrolysis, leading to the precursor 3-chloro-p-phenylenediamine (also known as 2-chloro-1,4-benzenediamine). This identifies selective acetylation as a key forward-synthesis step.

-

Amino Disconnection: The free amino group at the 4-position can be traced back to a nitro group, a common and effective precursor. This points to 2-chloro-4-nitroaniline as a pivotal intermediate, making its reduction a critical transformation.

This analysis reveals a primary, robust synthetic strategy: a two-step process starting from 2-chloro-4-nitroaniline.

Sources

Spectroscopic characterization of N-(4-amino-2-chlorophenyl)acetamide

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-amino-2-chlorophenyl)acetamide

Abstract

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and dyes. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation to ensure a self-validating analytical workflow.

Introduction: The Analytical Imperative

The precise structural elucidation of chemical entities is the bedrock of modern chemical and pharmaceutical science. For a molecule like this compound (C₈H₉ClN₂O, Molar Mass: 184.62 g/mol )[1], which possesses multiple functional groups—a primary amine, a secondary amide, a halogenated aromatic ring—a multi-technique spectroscopic approach is not just recommended, but essential for unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle. This guide will deconstruct the application of four key spectroscopic methods, transforming them from routine procedures into a powerful, integrated system for molecular verification.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment and connectivity of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its residual proton signal does not interfere with the aromatic region, and it effectively solubilizes the polar amine and amide protons, allowing for their observation.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is sufficient. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.

The trisubstituted benzene ring presents a complex but interpretable splitting pattern. The electronic nature of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetamido (-NHCOCH₃) groups—dictates the chemical shifts of the aromatic protons.[3][4]

-

Aromatic Region (δ 6.5 - 7.5 ppm):

-

The strong activating, ortho-para directing -NH₂ group will shield the protons ortho and para to it, shifting them upfield.[4][5]

-

The deactivating -Cl and -NHCOCH₃ groups will deshield adjacent protons, shifting them downfield.

-

H-5: This proton is ortho to the strongly donating -NH₂ group and will appear furthest upfield, likely as a doublet of doublets due to coupling with H-3 and H-6.

-

H-3: This proton is ortho to the withdrawing -Cl group and meta to the -NH₂ group, resulting in a downfield shift. It will appear as a doublet.

-

H-6: This proton is ortho to the -NH₂ group and meta to the -Cl group, appearing at an intermediate shift, likely as a doublet.

-

-

Amide and Amine Protons (Variable Shifts):

-

-NH-C=O (Amide H): A broad singlet, typically downfield (δ ~9.5-10.0 ppm in DMSO), due to its acidic nature and resonance delocalization.

-

-NH₂ (Amine H): A broad singlet (δ ~5.0-5.5 ppm in DMSO). The chemical shift can vary with concentration and temperature due to hydrogen bonding.

-

-

Aliphatic Region (δ ~2.0 ppm):

-

-CH₃ (Acetyl H): A sharp, distinct singlet integrating to 3 protons, typically observed around δ 2.0-2.1 ppm.[6]

-

Caption: Key proton environments in this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.6 | Singlet (broad) | 1H | Amide N-H | Deshielded, acidic proton. |

| ~7.4 | Doublet | 1H | H-3 | Ortho to electron-withdrawing Cl. |

| ~6.8 | Doublet | 1H | H-6 | Ortho to electron-donating NH₂. |

| ~6.6 | Doublet of Doublets | 1H | H-5 | Ortho and para to electron-donating groups. |

| ~5.2 | Singlet (broad) | 2H | Amine -NH₂ | Exchangeable protons on primary amine. |

| ~2.05 | Singlet | 3H | Acetyl -CH₃ | Shielded aliphatic protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton's size and symmetry.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A longer acquisition time is necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Eight distinct signals are expected, corresponding to the eight unique carbon atoms. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[7]

-

Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal (δ ~168-170 ppm) due to the strong deshielding effect of the double-bonded oxygen.[8]

-

Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will have distinct shifts.[3]

-

C-4 (ipso to -NH₂): Strongly shielded by the amino group, but its shift is influenced by being the attachment point.

-

C-1 (ipso to -NHCOCH₃): Deshielded by the amide group.

-

C-2 (ipso to -Cl): Deshielded by the electronegative chlorine atom.

-

The remaining carbons (C-3, C-5, C-6) will have shifts determined by their relative positions to the three substituents.[9]

-

-

Aliphatic Carbon: The methyl carbon of the acetyl group will be the most upfield signal (δ ~24 ppm).[6]

Caption: Standard workflow for ¹³C NMR analysis.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169 | C=O | Amide carbonyl, highly deshielded. |

| ~145 | C-4 | Attached to -NH₂, electron-donating. |

| ~138 | C-1 | Attached to -NHCOCH₃, deshielded. |

| ~129 | C-2 | Attached to -Cl, deshielded. |

| ~125 | C-3 | Aromatic CH. |

| ~118 | C-6 | Aromatic CH. |

| ~115 | C-5 | Aromatic CH, shielded by para -NH₂. |

| ~24 | -CH₃ | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: Prepare a solid sample. This can be done by finely grinding ~1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional group vibrations.[10][11]

The FTIR spectrum will be rich with information, confirming the presence of the amine, amide, and aromatic components.

-

N-H Stretching Region (3500-3200 cm⁻¹):

-

C-H Stretching Region (3100-2850 cm⁻¹):

-

Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.[15]

-

Aliphatic C-H stretches from the methyl group will appear as bands just below 3000 cm⁻¹.

-

-

Carbonyl & N-H Bending Region (1700-1500 cm⁻¹):

-

C=O Stretch (Amide I): A very strong, sharp absorption band around 1660 cm⁻¹ is the most prominent feature of the spectrum, confirming the amide group.[14]

-

N-H Bending (Amide II & Amine Scissoring): A strong band for the secondary amide N-H bend will appear around 1550 cm⁻¹. The primary amine N-H scissoring vibration will appear in the 1650-1580 cm⁻¹ range, often overlapping with the Amide I band.[12]

-

-

Fingerprint Region (<1500 cm⁻¹):

Table 3: Predicted Major FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3450, ~3350 | Medium | N-H Stretch (asymm. & symm.) | Primary Amine (-NH₂) |

| ~3280 | Medium | N-H Stretch | Secondary Amide (-NH) |

| >3000 | Weak-Medium | C-H Stretch | Aromatic C-H |

| <3000 | Weak-Medium | C-H Stretch | Aliphatic C-H (-CH₃) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I) | Amide |

| ~1610 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide (-NH) |

| ~1300 | Medium-Strong | C-N Stretch | Aromatic Amine/Amide |

| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[16]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184. However, the most critical diagnostic feature is the isotopic pattern . Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[17] This results in two molecular ion peaks:

-

Key Fragmentation Pathways: Fragmentation provides a roadmap to the molecule's structure.[19][20]

-

Loss of Ketene: A common fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion at m/z 142 (and a corresponding isotope peak at m/z 144).

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur, leading to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 186 | ~33% of m/z 184 | [M+2]⁺ (³⁷Cl isotope peak) |

| 184 | Base Peak (or high) | [M]⁺ (³⁵Cl molecular ion) |

| 144 | ~33% of m/z 142 | [M - CH₂CO]⁺ (³⁷Cl isotope peak) |

| 142 | Significant | [M - CH₂CO]⁺ (Loss of ketene) |

| 43 | Significant | [CH₃CO]⁺ (Acetyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm, using a matched cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

The spectrum is dominated by the substituted aniline chromophore. The presence of the amino and acetamido groups, which are auxochromes, modifies the absorption bands of the benzene ring.[21]

-

π → π Transitions:* Two primary absorption bands are expected, similar to aniline.[22][23]

-

A strong absorption band around 240-250 nm.

-

A second, slightly weaker band around 280-290 nm.

-

-

n → π Transitions:* A much weaker absorption band, corresponding to the transition of a non-bonding electron from the nitrogen or oxygen to a π* orbital, may be observed at longer wavelengths (>300 nm), but it is often obscured by the stronger π → π* bands.[22]

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~245 | π → π* | Substituted Benzene Ring |

| ~285 | π → π* | Substituted Benzene Ring |

Conclusion: A Synergistic Approach to Structural Verification

The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic analyses. ¹H and ¹³C NMR spectroscopy collaboratively define the complete carbon-hydrogen framework and atom connectivity. FTIR spectroscopy provides definitive confirmation of all key functional groups. Mass spectrometry validates the molecular weight and reveals the characteristic isotopic signature of the chlorine substituent, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. Together, these methods form a self-validating system, providing the high-confidence structural data required for advanced research, development, and quality assurance applications.

References

-

Barton, D. H. R., & Shapiro, B. L. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 6(3), 919-919. [Link]

-

Joppa, J. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Chem LibreTexts. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 29(10), 975-983. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? ChemistryViews. [Link]

-

Chem LibreTexts. (2022). Infrared Spectroscopy Absorption Table. [Link]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...[Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile...[Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chem LibreTexts. (2023). Interpreting ¹³C-NMR Spectra. [Link]

-

Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 41(4), 633-637. [Link]

-

Miyamoto, K., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Lady, J. H., & Whetsel, K. B. (1967). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry, 71(5), 1421-1429. [Link]

-

Millard, A. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248-5250. [Link]

-

PubChemLite. (n.d.). This compound (C8H9ClN2O). [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Al-Amiery, A. A., et al. (2023). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. PubMed. [Link]

-

Ananthakrishna Nadar, P., & Gnanasekaran, C. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 285-289. [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-aminophenyl)-2-chloro-N-methylAcetamide. PubChem. [Link]

-

Shapiro, R. H., & Tomer, K. B. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(8), 2177-2178. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem. [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. [Link]

-

Chem LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV). [Link]

-

The Chemistry Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF...[Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. [Link]

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Lelik, L., & Keskeny, E. (2007). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand...[Link]

-

Arshad, M. N., et al. (2015). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

-

SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[¹H NMR] - Spectrum. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. PubChemLite - this compound (C8H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. scienceready.com.au [scienceready.com.au]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Physical and chemical properties of N-(4-amino-2-chlorophenyl)acetamide

An In-Depth Technical Guide to N-(4-amino-2-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data including nomenclature, physicochemical characteristics, reactivity profiles, and established analytical protocols. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as an essential resource for the effective and safe utilization of this compound in a laboratory and industrial context.

Introduction and Nomenclature

This compound is a substituted acetamide derivative with significant utility as a building block in organic synthesis, particularly for pharmaceuticals and dyes. Its structure, featuring an acetamido group, a primary amine, and a chlorine atom on a benzene ring, provides multiple reactive sites, making it a versatile precursor.

-

IUPAC Name: this compound[1]

-

Synonyms: 4'-Amino-2'-chloroacetanilide, 4-Acetylamino-3-chloroaniline, 3-chloro-4-acetylaminoaniline[2]

The strategic placement of the chloro and amino groups influences the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and application. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 111 °C to 133 °C (range reported by suppliers) | [1][2] |

| Boiling Point | 294.9 °C at 760 mmHg | [2] |

| Density | 1.35 g/cm³ | [2] |

| Water Solubility | Limited / Not Available | [3] |

| Solubility (Organic) | Soluble in ethanol and acetone | [3] |

| XLogP3 | 2.53 | [2] |

The variation in the reported melting point (111 °C vs. 131-133 °C) may be attributable to differences in the purity of the samples analyzed.[1][2] Impurities typically depress and broaden the melting point range. The XLogP3 value of 2.53 suggests moderate lipophilicity.[2]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the secondary amide, the primary aromatic amine, and the aryl chloride.

-

Amide Group: The amide is relatively stable but can undergo hydrolysis to the corresponding aniline and acetic acid under strong acidic or basic conditions.

-

Aromatic Amine: The primary amine is a nucleophilic site and can participate in reactions such as diazotization, acylation, and alkylation. Its basicity is reduced by the electron-withdrawing effects of the adjacent chlorine atom and the para-acetamido group.

-

Aryl Chloride: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced in nucleophilic aromatic substitution reactions under forcing conditions.

A common synthetic application involves leveraging the differing reactivity of the two nitrogen atoms. For instance, the primary amine can be selectively reacted while the less nucleophilic amide nitrogen remains protected. This differential reactivity is crucial for its role as an intermediate in multi-step syntheses.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standardized protocols for measuring key parameters.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities. The capillary method is a widely accepted and cost-effective technique.[4]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4][5]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 2.5-3.5 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.

-

For an accurate measurement, use a fresh sample.[4] Heat rapidly to about 20°C below the expected melting point.[6]

-

Decrease the heating rate to approximately 1-2°C per minute.[5]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

-

Calibration: The apparatus should be regularly calibrated using certified reference standards to ensure temperature accuracy.[5][7]

Solubility Determination (Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, and formulation development. The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[8]

Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask. The solute and solvent must be pure.[8]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] This can be done using an overhead shaker or a temperature-controlled incubator.[9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.[9][10]

-

Analysis: Accurately determine the concentration of the solute in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

-

General Handling: Handle in a well-ventilated area.[11] Avoid breathing dust, vapor, mist, or gas.[12] Avoid contact with skin and eyes.[12]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]

-

Ingestion: Wash out the mouth with water and seek medical aid.[12]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

-

Storage: Store in a cool, dry place in a tightly closed container.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the chemical enter the environment.[12]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. This guide has provided a detailed examination of its identity, physical characteristics, reactivity, and essential laboratory protocols. By adhering to the standardized procedures for property determination and following the prescribed safety guidelines, researchers and drug development professionals can confidently and safely utilize this compound to its full potential in their synthetic endeavors.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.

- Chemcasts. (n.d.). This compound Properties vs Pressure.

- Echemi. (n.d.). This compound.

- PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Crochem. (n.d.). This compound CAS:57556-49-7.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Guidechem. (n.d.). 2-amino-N-(4-chlorophenyl)acetamide 101-88-2 wiki.

- Chemcasts. (n.d.). This compound Properties vs Temperature.

- University of Alberta. (n.d.). Melting Point Determination.

- NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension.

- Stanford Research Systems. (n.d.). Melting Point Determination Techniques.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- CymitQuimica. (n.d.). CAS 539-03-7: N-(4-Chlorophenyl)acetamide.

- ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - N-(4-Chlorophenyl)-2-chloroacetamide.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. echemi.com [echemi.com]

- 3. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. materialneutral.info [materialneutral.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to Potential Impurities in the Synthesis of N-(4-amino-2-chlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of potential impurities that may arise during the synthesis of N-(4-amino-2-chlorophenyl)acetamide, a key intermediate in the pharmaceutical industry. The document outlines the primary synthetic pathway, identifies potential process-related and degradation impurities, and elucidates their mechanisms of formation. Furthermore, it details robust analytical methodologies for the detection and characterization of these impurities and proposes effective control strategies to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of any impurity present in an active pharmaceutical ingredient (API) above a certain threshold.[3][4] This guide delves into the potential impurity landscape of this compound synthesis, providing a framework for their identification, control, and mitigation.

The Synthetic Pathway: Acetylation of 4-Amino-2-chlorophenol

A common and direct route to this compound involves the N-acetylation of 4-amino-2-chlorophenol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the acid byproduct.[5]

The primary transformation is the nucleophilic attack of the amino group of 4-amino-2-chlorophenol on the carbonyl carbon of the acetylating agent.[6][7] While this reaction is generally efficient, the bifunctional nature of the starting material and the reactivity of the reagents can lead to the formation of several process-related impurities.

Classification and Mechanistic Analysis of Potential Impurities

Impurities are classified based on their origin as per ICH Q3A guidelines: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3][8][9] This guide focuses on organic impurities, which are most likely to arise from the synthetic process.

Starting Material-Related Impurities

-

Unreacted 4-Amino-2-chlorophenol (Impurity A): Incomplete reaction is a common source of this impurity. Its presence can be minimized by optimizing reaction conditions such as reaction time, temperature, and stoichiometry of reagents.

-

Isomeric Impurities: The starting material, 4-amino-2-chlorophenol, may itself contain isomeric impurities from its synthesis, such as 2-amino-4-chlorophenol . These isomers can undergo acetylation to form their corresponding acetamide derivatives, which may be difficult to separate from the desired product.

Process-Related Impurities (By-products)

The inherent reactivity of the starting material and reagents can lead to several side reactions.

-

O-Acetylated Impurity (Impurity B): The phenolic hydroxyl group in 4-amino-2-chlorophenol is also nucleophilic and can react with the acetylating agent to form N-(4-amino-2-chlorophenyl) acetate . This reaction is competitive with the desired N-acetylation. The selectivity towards N-acetylation can often be controlled by adjusting the pH and reaction temperature.

-

Di-acetylated Impurity (Impurity C): Excessive use of the acetylating agent or harsh reaction conditions can lead to the acetylation of both the amino and hydroxyl groups, resulting in the formation of N-(4-acetamido-2-chlorophenyl) acetate .

-

Oxidation Products: Aromatic amines are susceptible to oxidation, which can be accelerated by air and light.[10] The starting material, 4-amino-2-chlorophenol, can oxidize to form colored impurities, which may carry through to the final product.

The following diagram illustrates the primary synthesis pathway and the formation of key process-related impurities.

Caption: Synthesis of this compound and key impurity pathways.

Degradation Products

-

Hydrolysis Product (Impurity A): The acetamide functional group can be susceptible to hydrolysis under acidic or basic conditions, especially during work-up or storage, leading to the reformation of 4-amino-2-chlorophenol .[11] This underscores the importance of controlling pH and moisture levels in the final product.

Analytical Methodologies for Impurity Profiling

A robust analytical program is essential for identifying and quantifying potential impurities.[2][12] A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for impurity profiling due to its high resolution and sensitivity.[2] A stability-indicating HPLC method must be developed and validated to separate the main component from all potential impurities and degradation products.

Table 1: Potential Impurities and their Characteristics

| Impurity ID | Structure | Chemical Name | Origin |

| API | C₈H₉ClN₂O | This compound | Desired Product |

| A | C₆H₆ClNO | 4-Amino-2-chlorophenol | Starting Material / Degradant |

| B | C₈H₈ClNO₂ | N-(4-amino-2-chlorophenyl) acetate | By-product |

| C | C₁₀H₁₀ClNO₃ | N-(4-acetamido-2-chlorophenyl) acetate | By-product |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For the structural elucidation of unknown impurities, hyphenated techniques like LC-MS and GC-MS are invaluable.[2] Once an impurity is isolated, NMR spectroscopy provides definitive structural information.

The following diagram outlines a typical workflow for impurity identification and characterization.

Caption: Workflow for the identification and characterization of impurities.

Strategies for Impurity Control

Controlling impurities is a multifaceted process that begins with a deep understanding of the synthetic route.[1][13]

-

Raw Material Control: Sourcing high-purity starting materials, including 4-amino-2-chlorophenol with low levels of isomeric impurities, is the first line of defense.

-

Process Optimization:

-

Stoichiometry: Careful control of the acetylating agent to API molar ratio can minimize the formation of the di-acetylated impurity (Impurity C).

-

Temperature: Lowering the reaction temperature may favor N-acetylation over O-acetylation (Impurity B).

-

pH Control: Maintaining an appropriate pH during the reaction and work-up can suppress side reactions and prevent hydrolysis.

-

-

Purification: Developing a robust crystallization process is crucial for removing process-related impurities. The solubility differences between the desired product and its impurities should be exploited to achieve high purity.

-

Stability Studies: Performing stability studies under various conditions (temperature, humidity, light) is necessary to identify and control degradation products.[12]

Conclusion

A thorough understanding of the synthesis of this compound and the potential for impurity formation is critical for ensuring the quality and safety of pharmaceuticals. By implementing robust process controls, developing sensitive analytical methods, and adhering to regulatory guidelines, drug development professionals can effectively manage the impurity profile of this important intermediate. This proactive approach to impurity control is not just a regulatory necessity but a fundamental aspect of sound scientific practice in the pharmaceutical industry.[1][12]

Appendix: Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

References

- The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Shy8kc7ENjpRyK3cUQhoP3uxHe7X84kZaujbmISHSMZDld0E6PxbleYTkn1TJo6OOW0X5dn_o0eryUJFp2GrE2EYkhLs3r9rYi006yraYlmfpT5kfEXl-4k1rwRNG8skhr_SJMXmg0M4g-xOXVqAOPYoQQR3X0rs0M0io2NJhYw8cmCi2cR83qTci-z0tJWa1X-evMUtwEzhtFcnB2I=]

- Mullins, D. E. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946-953. [URL: https://pubs.acs.org/doi/10.1021/op900267s]

- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUEFT3c_z5T_i1EQowNlL_0ax32NPQH6wa3tZIPndMaZGiXYcOp8DqwTO4ruT1HoWfcZeH7kFES1JKdNqi9Gz1cRoEK--qiOcFNOIEV0OCKs821-qFzREYLZYoGPRFGbUwJA6RlW4PxRSh0VmsEREH0i7RKd8x1nIFtWp_jfWcPSMW4c=]

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline]

- The control of API impurities - A critical issue to the pharmaceutical industry. Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6AmiUZNrOQSDQux-2X_6uXxu3joxUEebEpXm_XxIziJz4CFC010GEVQOwsIdBMpdH29nPdr9uEgJoXK85V46BZuP7rGcszHxbhqHQS9-RvPGvA1SEAt7Kta-_GAmwAQTrwWw26KUzcpyIoqBDgC8MBwTJdbjNTgV_l3LigYy5wNKv6ZH2HJxvhaHl0cXLEBPf76rSSZqtnXrFApg7W6WEgOlWx2OL9jeXnvJ4UadRJ9p3L5tuFyw=]

- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q3a-r2-impurities-in-new-drug-substances]

- Mastering API Synthesis: Route Selection & Impurity Control. Tianming Pharmaceutical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWE_BdAguzI_vJTFt52cQIOLChy5NcSt_zwZR6t9tP_st0a7FT1pFko-5prRCuIErNVeVMTgSWiGHg1Aqf05VV-HeLD38ERLyjLutd3ESIz0VB7aiqjk8-REZNi94BqNo7VMJ4e7or9NA4aADGUk7nBDklYg2ai1pNekrXNuKpoClII82O66OZQDUG1bAeiyaRhoyuY4QtvsrQgmSeocqqVhiCCon]

- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [URL: https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf]

- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. PharmTech. [URL: https://www.pharmtech.com/view/how-to-identify-and-control-drug-impurities-quickly-with-a-holistic-approach]

- Impurities in new drug substance| ICH Q3A(R2). YouTube. [URL: https://www.youtube.

- Vágvölgyi, C., et al. (2014). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. World Journal of Microbiology and Biotechnology, 30(8), 2267-2273. [URL: https://core.ac.uk/download/pdf/81134268.pdf]

- What is the mechanism of Acetanilide?. Patsnap Synapse. [URL: https://www.patsnap.

- The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. ResearchGate. [URL: https://www.researchgate.

- Acetanilide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acetanilide]

- One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04281b]

- Process for the preparation of N-acylated aminophenols. Google Patents. [URL: https://patents.google.

- A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. [URL: https://www.scispace.com/paper/singh-kau-singh-2016-a-review-on-synthesis-of-aminoacetanilides]

- 2-amino-N-(4-chlorophenyl)acetamide 101-88-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-amino-N-(4-chlorophenyl)acetamide-101-88-2.html]

- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [URL: https://www.researchgate.net/publication/375713488_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule]

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [URL: https://journals.iucr.org/e/issues/2022/07/00/dz2196/index.html]

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9253459/]

- Acetylation of aniline. YouTube. [URL: https://www.youtube.

- This compound (C8H9ClN2O). PubChemLite. [URL: https://pubchemlite.org/compound/259252]

- 2-amino-N-(4-chlorophenyl)acetamide|CAS 101-88-2. Benchchem. [URL: https://www.benchchem.com/product/bcp230055]

- 2-(4-Chlorophenyl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/230190367_2-4-Chlorophenylacetamide]

- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [URL: https://www.researchgate.

- 4-Aminoacetanilide. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Aminoacetanilide]

- Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [URL: https://orientjchem.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8832040/]

- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- AMINES, AROMATIC: METHOD 2002. NIOSH Manual of Analytical Methods. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2002.pdf]

- Acetylation of Aniline (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.

- Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis. [URL: https://amsacta.unibo.

- Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [URL: https://edu.rsc.

- Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34370535/]

- The reaction mechanism of acetaminophen synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/The-reaction-mechanism-of-acetaminophen-synthesis_fig3_349601334]

- Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. [URL: https://www.youtube.

- Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. [URL: https://www.researchgate.

- N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [URL: https://journals.ysu.am/index.php/chem/article/download/234/188/]

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol29/iss4/1]

Sources

- 1. fbpharmtech.com [fbpharmtech.com]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. jpionline.org [jpionline.org]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. database.ich.org [database.ich.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)acetamide (CAS: 57556-49-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-amino-2-chlorophenyl)acetamide, a substituted acetanilide, represents a pivotal molecular scaffold in contemporary medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a versatile building block in drug discovery. Drawing upon established chemical principles and recent research, this document aims to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The content herein is structured to provide not just data, but also expert insights into the practical application of this important chemical entity.

Introduction: The Significance of Substituted Acetamides in Drug Discovery

The acetamide functional group is a cornerstone in the design of bioactive molecules, offering a stable, planar structure capable of participating in crucial hydrogen bonding interactions with biological targets. When incorporated into an aromatic system, as in this compound, the resulting scaffold presents a unique combination of electronic and steric properties that can be fine-tuned for optimal target engagement and pharmacokinetic profiles. The presence of a chlorine atom and an amino group on the phenyl ring further enhances the potential for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecular architectures.

Recent studies have highlighted the potential of this compound derivatives in the development of novel therapeutic agents, underscoring the importance of a thorough understanding of this compound's chemical behavior and synthetic utility. This guide will delve into the critical technical aspects of this compound, providing a foundation for its application in cutting-edge research.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 57556-49-7 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 111 °C | [1] |

| Boiling Point | 424.83 °C (Predicted) | [1] |

| Appearance | Solid (form and color not consistently reported) | - |

| Solubility | Data not widely available, likely soluble in organic solvents like DMSO and methanol. | - |

Spectroscopic Data (Predicted and Inferred from Analogs):

-